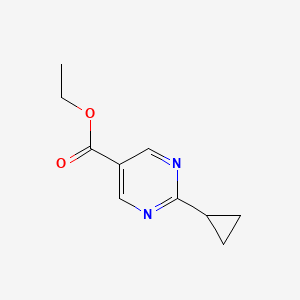

Ethyl 2-cyclopropylpyrimidine-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-cyclopropylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-14-10(13)8-5-11-9(12-6-8)7-3-4-7/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOGULAORUQCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647953 | |

| Record name | Ethyl 2-cyclopropylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648423-77-2 | |

| Record name | Ethyl 2-cyclopropyl-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=648423-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyclopropylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-cyclopropylpyrimidine-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of Ethyl 2-cyclopropylpyrimidine-5-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This document is intended for an audience of researchers, scientists, and professionals in drug development. It will delve into two primary, field-proven synthetic routes: a classical condensation approach and a modern cross-coupling strategy. The guide will elucidate the underlying chemical principles, provide detailed, step-by-step experimental protocols, and offer insights into the rationale behind procedural choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of the 2-Cyclopropylpyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in the architecture of a vast array of biologically active molecules, including nucleobases and numerous pharmaceuticals. The substituent at the 2-position of the pyrimidine ring plays a pivotal role in modulating the pharmacological profile of these compounds. The introduction of a cyclopropyl group, a small, strained ring system, is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and fine-tune lipophilicity. Consequently, this compound serves as a valuable building block for the synthesis of novel therapeutic agents. This guide will explore two efficacious pathways to access this important intermediate.

Part 1: Synthesis via Condensation of Cyclopropylamidine with a C3 Synthon

This classical approach builds the pyrimidine ring through the condensation of an amidine with a three-carbon electrophilic partner. The key starting materials for this route are cyclopropylamidine and a derivative of malonic ester.

Causality Behind Experimental Choices

The selection of this pathway is rooted in the fundamental principles of pyrimidine synthesis, often referred to as the Pinner synthesis. The reaction leverages the nucleophilicity of the amidine nitrogens and the electrophilicity of the C3 synthon. Diethyl ethoxymethylenemalonate is an ideal C3 partner as the ethoxymethylene group provides a leaving group for the initial condensation and subsequent cyclization.

Synthetic Workflow

The overall transformation can be visualized as a two-stage process: the preparation of the key intermediates followed by the final condensation and cyclization.

Caption: Workflow for the synthesis of this compound via the condensation route.

Experimental Protocols

Protocol 1.1: Synthesis of Cyclopropylamidine Hydrochloride

-

Materials: Cyclopropylamine, ethanol, ethyl cyanide, hydrogen chloride (gas or solution in dioxane).

-

Procedure:

-

To a solution of cyclopropylamine in anhydrous ethanol, add an equimolar amount of ethyl cyanide.

-

Cool the mixture to 0 °C in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in dioxane dropwise with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for 12-18 hours, during which a precipitate will form.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield cyclopropylamidine hydrochloride.

-

Protocol 1.2: Synthesis of Diethyl Ethoxymethylenemalonate [1][2]

-

Materials: Diethyl malonate, triethyl orthoformate, acetic anhydride, anhydrous zinc chloride.

-

Procedure:

-

In a flask equipped with a distillation apparatus, combine diethyl malonate, triethyl orthoformate, and acetic anhydride.

-

Add a catalytic amount of anhydrous zinc chloride.

-

Heat the mixture, allowing for the distillation of ethyl acetate as a byproduct.

-

After the theoretical amount of ethyl acetate has been removed, continue heating to drive the reaction to completion.

-

The crude product is then purified by vacuum distillation to yield pure diethyl ethoxymethylenemalonate.

-

Protocol 1.3: Synthesis of this compound

-

Materials: Cyclopropylamidine hydrochloride, diethyl ethoxymethylenemalonate, sodium ethoxide, ethanol.

-

Procedure:

-

To a solution of sodium ethoxide in absolute ethanol, add cyclopropylamidine hydrochloride and stir for 30 minutes at room temperature.

-

To this mixture, add diethyl ethoxymethylenemalonate dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Part 2: Synthesis via Palladium-Catalyzed Cross-Coupling

This modern and highly versatile approach involves the formation of a carbon-carbon bond between a halogenated pyrimidine precursor and a cyclopropyl-organometallic reagent, typically a boronic acid or its derivative, in a Suzuki-Miyaura coupling reaction.

Causality Behind Experimental Choices

The Suzuki-Miyaura coupling is a powerful tool in organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[3][4] The choice of a palladium catalyst and a suitable ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[4] The use of a base is necessary to activate the boronic acid for transmetalation.[4]

Synthetic Workflow

This route is also a multi-step process, beginning with the synthesis of a key halogenated pyrimidine intermediate.

Caption: Workflow for the synthesis of this compound via the Suzuki-Miyaura cross-coupling route.

Experimental Protocols

Protocol 2.1: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate [5][6]

-

Materials: Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, phosphorus oxychloride (POCl₃), N,N-dimethylaniline.

-

Procedure:

-

A mixture of Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, phosphorus oxychloride, and a catalytic amount of N,N-dimethylaniline is carefully heated to reflux.

-

The reaction is maintained at reflux for 1.5-2 hours.[5]

-

After cooling to room temperature, the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is cautiously quenched by pouring it onto crushed ice.

-

The pH of the aqueous solution is adjusted to 7-8 with a base such as sodium carbonate.

-

The product is extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield Ethyl 2-chloropyrimidine-5-carboxylate as a white solid.[5]

-

Protocol 2.2: Suzuki-Miyaura Coupling for the Synthesis of this compound [3][7][8]

-

Materials: Ethyl 2-chloropyrimidine-5-carboxylate, cyclopropylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

-

Procedure:

-

To a reaction vessel, add Ethyl 2-chloropyrimidine-5-carboxylate, cyclopropylboronic acid (typically 1.2-1.5 equivalents), the palladium catalyst (e.g., 0.5-5 mol%), and the base (typically 2-3 equivalents).[9]

-

Degas the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).

-

Add the degassed solvent system.

-

Heat the reaction mixture to a temperature between 80-100 °C. Microwave irradiation can also be employed to accelerate the reaction.[9]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

Purify the crude product by column chromatography to obtain this compound.

-

Data Presentation

| Route | Key Reaction | Starting Materials | Reagents & Conditions | Typical Yield |

| 1 | Condensation | Cyclopropylamidine HCl, Diethyl Ethoxymethylenemalonate | Sodium ethoxide, ethanol, reflux | 50-70% (estimated based on similar reactions) |

| 2 | Suzuki Coupling | Ethyl 2-chloropyrimidine-5-carboxylate, Cyclopropylboronic Acid | Pd catalyst, base, solvent, heat | 70-90%[7] |

Conclusion

This guide has detailed two robust and reliable synthetic routes to this compound. The classical condensation method offers a fundamental approach to constructing the pyrimidine ring, while the palladium-catalyzed Suzuki-Miyaura cross-coupling represents a more modern, efficient, and versatile strategy. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific capabilities of the laboratory. Both pathways, when executed with care and precision, provide reliable access to this important building block for drug discovery and development.

References

-

Parham, W. E.; Reed, L. J. Ethyl ethoxymethylenemalonate. Org. Syn. Coll. Vol. 3, p.395 (1955); Vol. 29, p.55 (1949). [Link]

-

Acid catalysed synthesis of ethyl ethoxymethylenemalonate. Chemistry Stack Exchange. [Link]

-

Kozhushkov, S. I.; Khlebnikov, A. F.; Kostikov, R. R.; Yufit, D. S.; de Meijere, A. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein J. Org. Chem.2011, 7, 1003-1006. [Link]

- Preparation method of ethoxy diethyl methylene malonate.

-

Kozhushkov, S. I.; Khlebnikov, A. F.; Kostikov, R. R.; Yufit, D. S.; de Meijere, A. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed.[Link]

-

Feely, W.; Boekelheide, V. Diethyl methylenemalonate. Org. Syn. Coll. Vol. 4, p.298 (1963); Vol. 33, p.22 (1953). [Link]

-

Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). ResearchGate. [Link]

-

Kozhushkov, S. I.; Khlebnikov, A. F.; Kostikov, R. R.; Yufit, D. S.; de Meijere, A. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journals.[Link]

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. [Link]

-

Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Lett.2002, 43, 3071-3074. [Link]

-

Vanden Eynde, J. J.; Labuche, N.; Van Haverbeke, Y.; Tietze, L. F. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC2003, (xv), 22-28. [Link]

-

ethyl 2-chloropyrimidine-5-carboxylate. ChemBK. [Link]

-

Gonda, Z.; Novák, Z. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts2021, 11, 439. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

2-Chloro-pyrimidine-5-carboxylic acid ethyl ester. PubChem. [Link]

-

Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. ResearchGate. [Link]

-

Molander, G. A.; Jean-Gérard, L. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. J. Org. Chem.2008, 73, 6041-6047. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. audreyli.com [audreyli.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. Ethyl 2-chloropyrimidine-5-carboxylate | 89793-12-4 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Ethyl 2-cyclopropylpyrimidine-5-carboxylate: Synthesis, Properties, and Applications

Introduction: The Strategic Importance of Hybrid Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. Pyrimidine and cyclopropane rings represent two such scaffolds, each conferring unique and advantageous properties to bioactive molecules. The pyrimidine core is a fundamental component of nucleobases, rendering it a well-recognized pharmacophore for interacting with a multitude of biological targets.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] Concurrently, the incorporation of a cyclopropyl group into drug candidates has become an increasingly utilized strategy to enhance metabolic stability, improve potency, and fine-tune physicochemical properties.

This technical guide provides a comprehensive overview of Ethyl 2-cyclopropylpyrimidine-5-carboxylate, a molecule that synergistically combines these two valuable moieties. While specific experimental data for this exact compound is not extensively available in public literature, this guide will leverage data from closely related analogues and established chemical principles to provide a robust understanding of its synthesis, chemical properties, and potential applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

While a specific CAS number for this compound is not readily found in major chemical databases, the corresponding carboxylic acid, 2-Cyclopropyl-5-pyrimidinecarboxylic acid, is registered under CAS Number 648423-79-4 . The properties of the title ethyl ester can be reliably predicted based on this precursor and data from analogous pyrimidine esters.

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₁₀H₁₂N₂O₂ | Deduced from structure |

| Molecular Weight | 192.22 g/mol | Calculated from formula |

| Appearance | Likely a white to off-white solid or crystalline powder. | Based on similar pyrimidine esters.[5] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated. | General solubility of similar organic esters. |

| Melting Point | Predicted to be in the range of 50-100 °C. | Extrapolated from related compounds like Ethyl 2-chloropyrimidine-5-carboxylate (56-60 °C).[5] |

| Boiling Point | Not readily predictable without experimental data, but would be significantly higher than the melting point. | General trend for organic compounds. |

Spectroscopic Characterization: An In-Silico Perspective

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on analogous compounds, the following spectral data can be anticipated:[6][7][8]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly informative. Key signals would include:

-

Two singlets in the aromatic region (likely δ 8.5-9.5 ppm) corresponding to the two protons on the pyrimidine ring.

-

A quartet around δ 4.3-4.5 ppm for the methylene protons (-OCH₂-) of the ethyl ester group.

-

A triplet around δ 1.3-1.5 ppm for the methyl protons (-CH₃) of the ethyl ester group.

-

A multiplet in the upfield region (likely δ 1.0-2.5 ppm) for the methine and methylene protons of the cyclopropyl ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would corroborate the structure with key signals for:

-

The ester carbonyl carbon (C=O) around δ 160-170 ppm.

-

Carbons of the pyrimidine ring in the range of δ 110-170 ppm.

-

The methylene carbon of the ethyl group (-OCH₂-) around δ 60-65 ppm.

-

The methyl carbon of the ethyl group (-CH₃) around δ 14-16 ppm.

-

The carbons of the cyclopropyl ring in the upfield region (δ 10-20 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands:

-

A strong C=O stretching vibration for the ester group around 1710-1730 cm⁻¹.

-

C=N and C=C stretching vibrations of the pyrimidine ring in the 1500-1600 cm⁻¹ region.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the cyclopropyl ring.

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through several established methodologies for constructing substituted pyrimidine rings.

Proposed Synthesis Workflow

A highly plausible synthetic route involves a multi-step process starting from readily available precursors, culminating in the formation of the target molecule. One such approach is the construction of the pyrimidine ring, a common strategy in heterocyclic chemistry.[9]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethyl 2-Chloropyrimidine-5-carboxylate | 89793-12-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

An In-Depth Technical Guide to Ethyl 2-cyclopropylpyrimidine-5-carboxylate

Abstract

Ethyl 2-cyclopropylpyrimidine-5-carboxylate, bearing the CAS Number 1354823-34-1, is a heterocyclic compound of significant interest in modern medicinal chemistry. This molecule uniquely combines two structurally important motifs: the pyrimidine-5-carboxylate core, a recognized pharmacophore present in numerous therapeutic agents, and the cyclopropyl group, a small, strained ring known to confer advantageous physicochemical and pharmacological properties. While this specific molecule is not extensively documented in peer-reviewed literature, its constituent parts suggest considerable potential as a building block for novel drug candidates. This guide provides a comprehensive overview of its chemical identity, a proposed, robust synthetic protocol based on established palladium-catalyzed cross-coupling reactions, predicted physicochemical properties, and a discussion of its potential applications in drug discovery, grounded in the proven utility of its structural analogs.

Introduction: The Convergence of Two Privileged Scaffolds

The rational design of small molecule therapeutics often involves the strategic combination of "privileged scaffolds"—molecular frameworks that are known to interact with a range of biological targets. This compound is a prime example of such a design, integrating the pyrimidine ring with a cyclopropyl substituent.

The Pyrimidine Core: A Cornerstone of Medicinal Chemistry

The pyrimidine ring is a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. It is a fundamental component of life, forming the basis for the nucleobases uracil, thymine, and cytosine in DNA and RNA[1][2]. This biological ubiquity has made the pyrimidine scaffold a focal point for drug discovery, leading to a vast array of approved drugs with diverse therapeutic actions, including:

-

Anticancer Agents: Molecules like 5-Fluorouracil disrupt DNA synthesis in rapidly dividing cancer cells[1].

-

Antiviral Therapeutics: Zidovudine (AZT) is a cornerstone of anti-HIV therapy[1].

-

Antibacterial Drugs: Trimethoprim acts by inhibiting dihydrofolate reductase, an essential enzyme in bacteria[3].

The pyrimidine-5-carboxylate ester moiety, specifically, serves as a versatile synthetic handle and has been incorporated into compounds targeting a wide range of diseases[4][5][6][7].

The Cyclopropyl Fragment: More Than Just a Small Ring

The inclusion of a cyclopropyl group in a drug candidate is a deliberate strategy to modulate its properties. This small, three-membered carbocycle introduces conformational rigidity and possesses unique electronic characteristics due to its strained ring structure. These features can lead to several benefits in drug design[8]:

-

Enhanced Potency: The rigid conformation can lock the molecule into a bioactive shape, improving binding affinity to its target.

-

Increased Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in larger alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.

-

Modulation of Physicochemical Properties: It can fine-tune properties like lipophilicity and aqueous solubility.

The strategic placement of a cyclopropyl group at the 2-position of the pyrimidine ring, as in the title compound, is therefore a rational approach to creating novel chemical matter with potentially superior drug-like properties.

Synthesis and Mechanism

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

This pathway utilizes the commercially available Ethyl 2-chloropyrimidine-5-carboxylate (1) and cyclopropylboronic acid (2) as coupling partners. The Suzuki reaction is widely used in the pharmaceutical industry due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids[9][10].

Caption: Proposed synthesis via Suzuki-Miyaura coupling.

Causality of Experimental Choices

-

Choice of Precursor (1): Ethyl 2-chloropyrimidine-5-carboxylate is an ideal starting material. The chlorine atom at the 2-position of the electron-deficient pyrimidine ring is sufficiently activated for oxidative addition to a Palladium(0) catalyst. This precursor is also commercially available, ensuring reproducibility and scalability[11][12].

-

Choice of Coupling Partner (2): Cyclopropylboronic acid is stable, easy to handle, and has demonstrated efficacy in Suzuki couplings with various halo-heterocycles[1][8]. Potassium cyclopropyltrifluoroborate could also be used as an alternative, often showing enhanced stability and reactivity.

-

Catalyst System: A standard Palladium(0) source like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is often effective. For more challenging couplings, a system comprising a palladium source like Pd₂(dba)₃ and a sterically hindered phosphine ligand (e.g., tricyclohexylphosphine or a Buchwald-type biarylphosphine) can improve reaction efficiency and yield[9].

-

Base and Solvent: A moderately strong base like potassium phosphate (K₃PO₄) or potassium fluoride (KF) is required for the transmetalation step of the catalytic cycle[4]. A solvent system of dioxane and water is commonly employed to dissolve both the organic and inorganic reagents.

Detailed Experimental Protocol (Representative)

This protocol is a self-validating system based on established literature procedures for similar transformations[4][8][10].

Materials:

-

Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq)

-

Cyclopropylboronic acid (1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Phosphate (K₃PO₄) (3.0 eq)

-

1,4-Dioxane (Anhydrous)

-

Water (Degassed)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Ethyl 2-chloropyrimidine-5-carboxylate, cyclopropylboronic acid, and potassium phosphate.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

-

Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

-

Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Physicochemical and Analytical Characterization

As this compound is not well-characterized in the literature, the following properties are predicted based on its structure using computational models and by analogy to similar compounds[13][14].

| Property | Predicted Value / Expected Characteristics | Rationale / Method |

| CAS Number | 1354823-34-1 | Sourced from chemical supplier databases. |

| Molecular Formula | C₁₀H₁₂N₂O₂ | Based on chemical structure. |

| Molecular Weight | 192.22 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for small organic molecules of this class. |

| Boiling Point | ~300-350 °C | Estimated based on structural analogs. |

| Melting Point | ~70-90 °C | Estimated; likely a crystalline solid at room temp. |

| LogP | ~1.8 - 2.2 | Predicted using computational algorithms (e.g., XLogP3). |

| ¹H NMR | See Section 3.1 | Predicted chemical shifts for key protons. |

| ¹³C NMR | See Section 3.2 | Predicted chemical shifts for key carbons. |

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ 9.1-9.3 ppm (s, 2H): Protons on C4 and C6 of the pyrimidine ring. These are expected to be downfield due to the electron-withdrawing effect of the nitrogen atoms and the carboxylate group.

-

δ 4.3-4.5 ppm (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl ester group, showing a quartet splitting pattern from the adjacent methyl group.

-

δ 2.1-2.3 ppm (m, 1H): Methine proton (-CH-) of the cyclopropyl ring, coupled to the other cyclopropyl protons.

-

δ 1.3-1.5 ppm (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl ester, appearing as a triplet.

-

δ 1.0-1.3 ppm (m, 4H): Methylene protons (-CH₂-) of the cyclopropyl ring.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

δ >160 ppm: Signals for the C2 (attached to cyclopropyl) and the carbonyl carbon of the ester.

-

δ ~155-160 ppm: Signals for the C4 and C6 carbons of the pyrimidine ring.

-

δ ~120-125 ppm: Signal for the C5 carbon of the pyrimidine ring (attached to the ester).

-

δ ~60-65 ppm: Signal for the methylene carbon (-O-CH₂-) of the ethyl ester.

-

δ ~10-20 ppm: Signals for the carbons of the cyclopropyl ring and the methyl carbon of the ethyl ester.

Potential Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. The pyrimidine core offers multiple points for further functionalization, and the entire molecule can serve as a key building block in several therapeutic areas.

Sources

- 1. Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethyl 2-phenylpyrimidine-5-carboxylate | C13H12N2O2 | CID 10489528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Highly diastereoselective Csp₃-Csp₂ Negishi cross-coupling with 1,2-, 1,3- and 1,4-substituted cycloalkylzinc compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Chloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. audreyli.com [audreyli.com]

- 9. books.rsc.org [books.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. chemscene.com [chemscene.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Prediction of physicochemical and pharmacokinetic properties of botanical constituents by computational models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Predicted Spectroscopic Data of Ethyl 2-cyclopropylpyrimidine-5-carboxylate

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic signature of Ethyl 2-cyclopropylpyrimidine-5-carboxylate, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of published empirical data, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles of spectroscopy and data from analogous structures. Furthermore, it details the requisite experimental protocols for acquiring and validating this data, ensuring a robust framework for the characterization of this molecule.

Introduction

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals.[1][2] The introduction of a cyclopropyl group at the 2-position and an ethyl carboxylate at the 5-position of the pyrimidine ring creates this compound, a compound of significant interest for synthetic chemists. The cyclopropyl moiety can introduce conformational rigidity and unique metabolic profiles, while the ethyl ester provides a versatile handle for further functionalization.

Accurate structural elucidation is the bedrock of chemical research and development. This guide provides a comprehensive, predictive overview of the key spectroscopic data points required to identify and characterize this compound, thereby enabling its confident use in research and synthesis.

Molecular Structure and Predicted Spectroscopic Profile

The structural framework of the target compound dictates its interaction with various spectroscopic techniques. The electron-withdrawing nature of the pyrimidine ring and the ester group, combined with the unique electronic and steric properties of the cyclopropyl substituent, gives rise to a distinct and predictable spectroscopic fingerprint.

Caption: Chemical Structure of this compound.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to be highly informative, with distinct signals for the pyrimidine, cyclopropyl, and ethyl ester protons. The chemical shifts are influenced by the aromaticity and electronegativity of the pyrimidine ring.[3][4][5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Pyrimidine H-4, H-6 | 9.0 - 9.3 | Singlet | 2H |

| Ethyl -CH₂- | 4.3 - 4.5 | Quartet | 2H |

| Cyclopropyl -CH- | 2.2 - 2.5 | Multiplet | 1H |

| Ethyl -CH₃ | 1.3 - 1.5 | Triplet | 3H |

| Cyclopropyl -CH₂- | 1.1 - 1.4 | Multiplet | 4H |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing insights into the carbon framework. The pyrimidine carbons are expected at characteristic downfield shifts, with the ester carbonyl appearing at the lowest field.[6][7][8]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ester C=O | 164 - 167 |

| Pyrimidine C-2 | 168 - 172 |

| Pyrimidine C-4, C-6 | 157 - 160 |

| Pyrimidine C-5 | 120 - 125 |

| Ethyl -CH₂- | 61 - 64 |

| Cyclopropyl -CH- | 15 - 20 |

| Ethyl -CH₃ | 13 - 15 |

| Cyclopropyl -CH₂- | 10 - 13 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will confirm the presence of key functional groups. A strong carbonyl stretch from the ester is expected to be the most prominent feature.[1][9][10]

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H stretch (aromatic/pyrimidine) | 3050 - 3150 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (ester) | 1715 - 1735 | Strong |

| C=N/C=C stretch (pyrimidine ring) | 1550 - 1620 | Medium-Strong |

| C-O stretch (ester) | 1200 - 1300 | Strong |

Predicted Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a clear molecular ion peak and characteristic fragmentation patterns for an ethyl ester.[11][12][13]

-

Molecular Formula: C₁₀H₁₂N₂O₂

-

Molecular Weight: 192.22 g/mol

-

Predicted Molecular Ion (M⁺): m/z = 192

| Predicted Fragment (m/z) | Proposed Identity | Fragmentation Pathway |

| 164 | [M - C₂H₄]⁺ | McLafferty rearrangement |

| 147 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 119 | [M - COOCH₂CH₃]⁺ | Loss of ethyl carboxylate radical |

Experimental Design and Protocols

To validate the predicted data, a systematic experimental approach is required. The following protocols are designed to be self-validating, ensuring high-quality, reproducible data.

Caption: Experimental workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of 16 scans.

-

¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. An increased number of scans (e.g., 1024) will be necessary to achieve an adequate signal-to-noise ratio.

-

2D NMR (COSY & HSQC): To confirm assignments, acquire a Correlation Spectroscopy (COSY) spectrum to establish ¹H-¹H couplings and a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded ¹H and ¹³C nuclei.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For EI-MS, a direct insertion probe may be used.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and generate a characteristic pattern.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, obtain a high-resolution mass spectrum using a technique such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. This will provide a highly accurate mass measurement of the molecular ion.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the accurate mass from HRMS with the calculated exact mass for the proposed formula C₁₀H₁₂N₂O₂.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample using either a neat thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups as predicted.[14][15]

Structural and Spectral Correlations

The interpretation of the acquired spectra relies on correlating specific structural features with the observed spectroscopic signals.

Caption: Key structural-NMR correlations.

-

¹H NMR: The two protons on the pyrimidine ring are predicted to be in the highly deshielded aromatic region (9.0-9.3 ppm) due to the ring current and the inductive effect of the two nitrogen atoms.[5] The protons of the cyclopropyl group are shielded and appear at unusually high field (1.1-2.5 ppm) due to the unique anisotropic effects of the strained ring system. The ethyl group will display the classic quartet-triplet pattern resulting from coupling between the methylene and methyl protons.

-

¹³C NMR: The carbons of the pyrimidine ring are significantly deshielded, with the carbon atom at position 2, flanked by two nitrogens, expected to be the most downfield. The ester carbonyl carbon signal will be a singlet in the range of 164-167 ppm, a characteristic region for this functional group.

-

IR Spectroscopy: The most intense and easily identifiable peak will be the C=O stretch of the ester group around 1715-1735 cm⁻¹.[9] The presence of the pyrimidine ring will be confirmed by a series of medium-to-strong bands in the 1550-1620 cm⁻¹ region, corresponding to the C=N and C=C stretching vibrations.

-

Mass Spectrometry: The fragmentation of the molecular ion (m/z 192) is primarily driven by the stable ethyl ester moiety. The loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to give a fragment at m/z 147 is a common pathway for ethyl esters.[11][12] A McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, would lead to the elimination of ethene (28 Da) and the formation of a radical cation at m/z 164.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of this compound. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data present a unique spectral fingerprint that will allow for the unambiguous identification of this compound. By following the detailed experimental protocols and utilizing the provided structural-spectral correlations, researchers can confidently synthesize and verify the integrity of this promising heterocyclic building block, paving the way for its exploration in various scientific disciplines.

References

[9] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Retrieved from [11] What are the common fragments in mass spectrometry for esters? (n.d.). TutorChase. Retrieved from [1] IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [10] Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (n.d.). Retrieved from [14] Infrared Spectra of Protonated Pyrimidine Derivatives in the Solid State. (1984). Spectroscopy Letters. Retrieved from [16] Mass Spectrometry Fragmentation of Ethyl 3-methyl-2-phenylbut-2-enoate: A Technical Guide. (n.d.). Benchchem. Retrieved from [12] Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [17] Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. (2018). Energy & Fuels. Retrieved from [13] Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). Retrieved from [15] FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. Retrieved from [6] The molecular structure of pyrimidine (a), its corresponding 13C and... (n.d.). ResearchGate. Retrieved from [18] 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992). Canadian Journal of Chemistry. Retrieved from [7] Pyrimidine(289-95-2) 13C NMR spectrum. (n.d.). ChemicalBook. Retrieved from [2] Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PMC. Retrieved from [8] 13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [19] Chemical shifts. (n.d.). Retrieved from [3] 1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [4] 2.5: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [5] 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. tutorchase.com [tutorchase.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. tdx.cat [tdx.cat]

- 14. sci-hub.st [sci-hub.st]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. ucl.ac.uk [ucl.ac.uk]

Foreword: The Strategic Combination of Privileged Scaffolds

An In-Depth Technical Guide to Ethyl 2-cyclopropylpyrimidine-5-carboxylate

A comprehensive overview for researchers, scientists, and drug development professionals.

In the landscape of modern medicinal chemistry, the strategic fusion of well-established pharmacophores with bioisosteric modifiers is a cornerstone of rational drug design. This guide delves into the technical intricacies of this compound, a molecule that, while not extensively documented in public literature, represents a compelling synthetic target. It marries the versatile pyrimidine core—a heterocycle fundamental to life and medicine—with the cyclopropyl group, a small yet powerful modulator of physicochemical and metabolic properties.[1][2] As a Senior Application Scientist, my objective is to not only outline the "what" and "how" but to elucidate the "why"—the underlying scientific rationale that makes this compound a molecule of significant interest for advanced drug discovery programs.

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the target compound is This compound . This name is derived from the following structural components:

-

Pyrimidine : The core is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[2]

-

2-cyclopropyl : A cyclopropyl group is substituted at the second position of the pyrimidine ring.

-

5-carboxylate : A carboxylate functional group is located at the fifth position.

-

Ethyl : The carboxylate group is esterified with an ethyl group.

PubChem entries for related compounds such as ethyl 2-aminopyrimidine-5-carboxylate and 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid confirm the validity of this nomenclature system.[3][4]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₁₀H₁₂N₂O₂ | (Calculated) |

| Molecular Weight | 192.22 g/mol | (Calculated) |

| XLogP3 | ~2.1 | (Predicted) |

| Hydrogen Bond Donors | 0 | (Predicted) |

| Hydrogen Bond Acceptors | 4 | (Predicted) |

| Rotatable Bond Count | 3 | (Predicted) |

Proposed Synthesis Protocol: A Multi-Step Approach

The synthesis of this compound can be logically approached through the construction of the pyrimidine ring followed by the introduction of the cyclopropyl moiety. A plausible and robust method involves a Negishi cross-coupling reaction, leveraging a halogenated pyrimidine intermediate.

Overall Synthesis Workflow

The proposed pathway begins with the synthesis of a key intermediate, Ethyl 2-chloropyrimidine-5-carboxylate, which is then coupled with a cyclopropylzinc reagent.

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl 2-cyclopropylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the anticipated physical properties of Ethyl 2-cyclopropylpyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimentally-derived data for this specific molecule in public-domain literature, this document synthesizes information from closely related structural analogs and established principles of physical organic chemistry. The methodologies and expected outcomes for key physical and spectral characterization techniques are detailed to provide a robust framework for researchers.

Molecular Structure and Key Physicochemical Descriptors

This compound possesses a unique combination of a pyrimidine core, a cyclopropyl substituent, and an ethyl carboxylate group. These structural features are anticipated to govern its physical and chemical behavior.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Range | Scientific Rationale & Comparative Insights |

| Molecular Formula | C10H12N2O2 | Based on the chemical structure. |

| Molecular Weight | 192.22 g/mol | Calculated from the molecular formula. |

| CAS Number | 648423-77-2 | It is important to verify the CAS number with a reliable chemical supplier database. |

| Melting Point (°C) | Likely a low-melting solid or an oil at room temperature. | Pyrimidine derivatives with similar complexity often exhibit melting points in the range of 30-100 °C. For instance, Ethyl 2-methylsulfanylpyrimidine-5-carboxylate has a reported melting point of 33-36 °C[1]. The presence of the rigid cyclopropyl group might slightly increase the melting point compared to more flexible alkyl chains. |

| Boiling Point (°C) | Estimated to be >300 °C at atmospheric pressure. | The boiling point of 2-Cyclopropyl-5-pyrimidinecarboxylic acid is reported as 346.5±15.0 °C at 760 mmHg[2]. The ethyl ester is expected to have a slightly lower or comparable boiling point. For a related compound, ethyl-2-methyl-4-propyl-5-pyrimidine carboxylate, the boiling point is reported as 85-90 °C at 0.4 Torr[3]. |

| Density (g/cm³) | ~1.1 - 1.3 | The density of 2-Cyclopropyl-5-pyrimidinecarboxylic acid is 1.4±0.1 g/cm³[2]. Esterification might slightly decrease the density. Other substituted pyrimidine carboxylates show densities in this range[1][3]. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents, ethyl acetate). Limited solubility in water. | The ester functionality and the overall organic nature of the molecule suggest good solubility in a range of organic solvents. The pyrimidine nitrogen atoms may allow for limited aqueous solubility, particularly at acidic pH. The related compound Aminocyclopyrachlor, a pyrimidine carboxylic acid, shows water solubility that is pH-dependent[4][5]. |

Experimental Determination of Physical Properties: Methodologies and Rationale

The precise determination of the physical properties of a novel compound like this compound is crucial for its application in research and development. The following section outlines the standard experimental protocols.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality of Experimental Choice: DSC is the gold standard for determining the melting point and purity of a crystalline solid. It provides a highly accurate and reproducible measurement of the temperature and enthalpy of fusion. This data is critical for quality control and for understanding the solid-state properties of the compound.

Experimental Workflow:

Figure 1: Workflow for Melting Point Determination using DSC.

Boiling Point Determination

Causality of Experimental Choice: For non-volatile compounds, the boiling point is often determined under reduced pressure to prevent decomposition at high temperatures. This is particularly relevant for complex organic molecules.

Experimental Protocol:

-

Apparatus: A distillation apparatus equipped with a vacuum pump, a manometer, and a temperature probe.

-

Procedure:

-

Place a small amount of the sample in the distillation flask.

-

Gradually reduce the pressure to a stable value (e.g., 0.5 mmHg).

-

Heat the sample until it begins to boil.

-

Record the temperature at which the vapor and liquid are in equilibrium.

-

The boiling point at atmospheric pressure can be estimated using a nomograph.

-

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of this compound.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Signals | Rationale |

| ¹H NMR | - Signals in the aromatic region for the pyrimidine protons. - A quartet and a triplet for the ethyl ester group. - Multiplets in the upfield region for the cyclopropyl protons. | The chemical shifts and splitting patterns will be characteristic of the specific electronic environment of each proton. The integration of the signals will correspond to the number of protons in each group. Spectral data for related pyrimidine derivatives can be found in the literature[6]. |

| ¹³C NMR | - A signal for the carbonyl carbon of the ester. - Signals for the sp² carbons of the pyrimidine ring. - Signals for the carbons of the ethyl group. - Signals for the sp³ carbons of the cyclopropyl ring. | The number of signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule. |

| FT-IR (cm⁻¹) | - C=O stretch (ester) around 1720-1740 cm⁻¹. - C=N and C=C stretches (pyrimidine ring) in the 1500-1650 cm⁻¹ region. - C-H stretches (aliphatic and aromatic) around 2900-3100 cm⁻¹. - C-O stretch (ester) around 1100-1300 cm⁻¹. | The presence of these characteristic absorption bands will confirm the presence of the key functional groups in the molecule. IR data for similar structures is available[6]. |

| Mass Spec (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns. | Mass spectrometry provides the exact molecular weight and information about the fragmentation of the molecule, which can be used to confirm its structure. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choice: ¹H and ¹³C NMR are the most powerful techniques for elucidating the precise connectivity of atoms in a molecule. They provide unambiguous evidence for the carbon-hydrogen framework.

Workflow for NMR Data Acquisition:

Figure 2: General Workflow for NMR Spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Experimental Choice: FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. It is an excellent tool for confirming the presence of the ester and pyrimidine moieties.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the crystal.

-

Apply pressure to ensure good contact.

-

Acquire the infrared spectrum.

-

Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Causality of Experimental Choice: Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of information for its identification. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Experimental Protocol (Electrospray Ionization - ESI):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Infuse the solution into the ESI source of the mass spectrometer.

-

Optimize the source parameters (e.g., capillary voltage, gas flow) to obtain a stable signal.

-

Acquire the mass spectrum in the desired mass range.

Conclusion

This technical guide provides a detailed projection of the physical properties of this compound and outlines the standard methodologies for their experimental determination. While direct experimental data for this specific compound is not widely available, the information presented, based on sound scientific principles and data from analogous structures, serves as a valuable resource for researchers. The described protocols are self-validating systems that, when applied, will yield the precise physical and spectral data necessary for the confident use of this compound in further scientific endeavors.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemsrc. (2025). 2-Cyclopropyl-5-pyrimidinecarboxylic acid. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). Ethyl 2-methylsulfanylpyrimidine-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Aminocyclopyrachlor. Retrieved from [Link]

-

Grokipedia. (n.d.). Aminocyclopyrachlor. Retrieved from [Link]

Sources

- 1. Ethyl 2-methylsulfanylpyrimidine-5-carboxylate | 73781-88-1 [buyersguidechem.com]

- 2. CAS#:648423-79-4 | 2-Cyclopropyl-5-pyrimidinecarboxylic acid | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. Aminocyclopyrachlor | C8H8ClN3O2 | CID 17747875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. rsc.org [rsc.org]

"Ethyl 2-cyclopropylpyrimidine-5-carboxylate molecular weight"

An In-depth Technical Guide to Ethyl 2-cyclopropylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Emerging Pharmaceutical Interest

This compound is a heterocyclic organic compound featuring a pyrimidine core functionalized with a cyclopropyl group at the 2-position and an ethyl carboxylate at the 5-position. While extensive, direct literature on this specific molecule is nascent, its constituent motifs are of profound importance in modern medicinal chemistry. The pyrimidine ring is a ubiquitous scaffold in numerous approved drugs, valued for its versatile biological activities, while the cyclopropyl group is increasingly recognized as a "bioisostere" that can significantly enhance the pharmacological profile of a molecule.

This guide provides a comprehensive technical overview of this compound, synthesizing data from structurally related analogues and established chemical principles. We will delve into its physicochemical properties, propose a robust synthetic pathway, discuss its potential applications in drug discovery, and outline a rigorous analytical framework for its characterization. This document is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this promising chemical entity.

Physicochemical and Structural Properties

Understanding the fundamental properties of a molecule is the cornerstone of its application in research and development. The key characteristics of this compound are summarized below.

Core Data

The molecular formula for this compound is C₁₀H₁₂N₂O₂. Based on this, its molecular weight and other key physical properties can be precisely calculated.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₂ | Calculated |

| Molecular Weight | 192.22 g/mol | Calculated |

| IUPAC Name | This compound | Standard Nomenclature |

| CAS Number | Not broadly indexed; context-dependent | N/A |

Structural Features and Their Significance

The molecule's structure is a deliberate amalgamation of functional groups known to confer desirable pharmacokinetic and pharmacodynamic properties.

Caption: Key structural motifs of this compound.

-

Pyrimidine Core : This nitrogen-containing heterocycle is a privileged structure in medicinal chemistry, found in anticancer and antiviral agents.[1] Its nitrogen atoms can act as hydrogen bond acceptors, crucial for binding to biological targets.

-

Cyclopropyl Group : The inclusion of a cyclopropyl ring is a modern strategy in drug design.[2] Its unique electronic properties and rigid conformation can enhance binding potency, improve metabolic stability by blocking sites of oxidation, and increase cell permeability.[2]

-

Ethyl Carboxylate Group : This functional group significantly influences the molecule's polarity and solubility. It can be hydrolyzed in vivo by esterases, making it a candidate for prodrug strategies to improve bioavailability.

Proposed Synthetic Pathway

A robust and scalable synthesis is critical for the exploration of any new chemical entity. We propose a highly efficient, two-step synthetic route starting from a commercially available precursor, Ethyl 2-chloropyrimidine-5-carboxylate. This pathway leverages a well-established palladium-catalyzed cross-coupling reaction.

Caption: Proposed Suzuki coupling workflow for synthesis.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is based on standard procedures for C-C bond formation on pyrimidine rings.

Objective: To synthesize this compound from Ethyl 2-chloropyrimidine-5-carboxylate and cyclopropylboronic acid.

Materials:

-

Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq)[3]

-

Cyclopropylboronic acid (1.5 eq)

-

Palladium(II) catalyst, e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Base, e.g., Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 2-chloropyrimidine-5-carboxylate, cyclopropylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture (Dioxane:Water) via syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Trustworthiness Note: The success of this reaction is contingent on maintaining an inert atmosphere to prevent the degradation of the palladium catalyst. The use of degassed solvents is critical.

Applications in Drug Discovery and Development

The unique structural combination of this compound makes it a highly attractive scaffold for targeting a range of diseases.

-

Oncology: Pyrimidine derivatives are foundational to many chemotherapeutics that interfere with nucleic acid synthesis. The introduction of the cyclopropyl group could enhance selectivity for cancer-specific enzymes or receptors, potentially leading to more potent and less toxic treatments.[1][4]

-

Antiviral Agents: Many antiviral drugs are nucleoside analogues that incorporate a modified pyrimidine base. This scaffold could serve as a precursor for novel nucleoside or non-nucleoside inhibitors of viral polymerases or proteases.[5]

-

Kinase Inhibition: The pyrimidine core is a common feature in kinase inhibitors used in targeted cancer therapy. The cyclopropyl group can be used to probe hydrophobic pockets within the ATP-binding site of kinases, potentially leading to compounds with high affinity and selectivity.

-

Agrochemicals: Beyond pharmaceuticals, pyrimidine derivatives are also utilized in the formulation of advanced herbicides and pesticides.[6][7]

Analytical Characterization Workflow

Rigorous analytical validation is necessary to confirm the identity, purity, and structure of the synthesized compound.

Caption: A self-validating workflow for analytical characterization.

Standard Analytical Protocols

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the initial check to confirm the reaction's success. The expected mass for the protonated molecular ion [M+H]⁺ would be approximately 193.22.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This will provide definitive structural confirmation. Expected signals would include:

-

A triplet and a quartet in the upfield region for the ethyl group (CH₃ and CH₂).

-

A complex multiplet in the highly upfield region for the cyclopropyl protons.

-

Two distinct singlets (or doublets, depending on coupling) in the downfield aromatic region for the pyrimidine ring protons.

-

-

¹³C NMR: This confirms the carbon framework, with characteristic shifts for the ester carbonyl, the pyrimidine ring carbons, and the unique upfield signals of the cyclopropyl carbons.

-

-

High-Performance Liquid Chromatography (HPLC): An HPLC method, typically with UV detection, should be developed to determine the purity of the final compound. For use in biological assays, a purity of >98% is generally required.[8]

Conclusion

This compound stands as a molecule of significant potential, built upon a foundation of privileged chemical motifs. While it may not yet be a widely cataloged reagent, its logical design and accessible synthesis make it a prime candidate for inclusion in screening libraries and as a foundational scaffold for medicinal chemistry programs. This guide provides the necessary technical framework—from synthesis to analysis—to empower researchers to confidently incorporate this compound into their discovery pipelines, paving the way for the development of next-generation therapeutics.

References

-

ChemicalBook: ethyl 2-(cyclopropylmethyl)pyrimidine-5-carboxylate. Provides basic information on a structurally related compound.

-

PubChem: Ethyl 2-aminopyrimidine-5-carboxylate. An entry for a related pyrimidine derivative with physicochemical data.

-

Vanden Eynde, J. J., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(xv), 22-28. Details synthesis strategies for related pyrimidine compounds, highlighting their biological activities.

-

ChemicalBook: Ethyl 2-chloropyrimidine-5-carboxylate synthesis. Outlines synthetic methods for a key precursor intermediate.

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. A comprehensive review on the role and benefits of incorporating cyclopropyl groups in drug design.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of High-Purity Ethyl 2-chloropyrimidine-5-carboxylate in Pharmaceutical Development. Discusses the importance of high-purity intermediates like the chloro-pyrimidine precursor in API synthesis.

-

Yadav, P., et al. (2010). Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities. Journal of Cancer Therapy, 1(1). Highlights the synthesis and anticancer activities of substituted pyrimidine derivatives.

-

de Oliveira, R. B., et al. (2019). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2019(2), M1068. Provides an example of the synthesis and characterization of a complex pyrimidine derivative.

-

Pharmaffiliates: Ethyl 2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate Hydrochloride. An example of a complex pharmaceutical intermediate.

-

Chem-Impex: Ethyl 2-chloropyrimidine-5-carboxylate. Details the applications of the key precursor in pharmaceutical and agricultural development.

-

A2B Chem: ethyl 2-methylpyrimidine-5-carboxylate. Data on a related pyrimidine compound.

-

Parchem: Ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate. A commercial listing for another complex pyrimidine derivative.

-

PubChem: Aminocyclopyrachlor. Information on a herbicide containing a 2-cyclopropylpyrimidine core.

-

MedChemExpress: Ethyl 2-chloropyrimidine-5-carboxylate. A commercial and research source for the key precursor.

-

PubChem: 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester. The PubChem entry for the key synthetic precursor, providing comprehensive data.

-

TCI Chemicals: Ethyl 2-Chloropyrimidine-5-carboxylate. A supplier page for the precursor, confirming its commercial availability.

-

ChemScene: Ethyl 2-chloropyrimidine-5-carboxylate. Provides physicochemical data and commercial availability of the precursor.

-

Cheng, C., et al. (2013). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 25(10), 5785-5787. Discusses the synthesis of related heterocyclic intermediates for agricultural applications.

-

ResearchGate: Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities. A publication detailing the synthesis and biological evaluation of pyrimidine derivatives.

-

Google Patents: CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate. An example of a patent detailing synthetic organic chemistry processes.

Sources

- 1. Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities [scirp.org]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester | C7H7ClN2O2 | CID 10487815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. asianpubs.org [asianpubs.org]

- 8. nbinno.com [nbinno.com]

The Fundamental Reactivity of the Cyclopropylpyrimidine Moiety: A Technical Guide for Drug Discovery Professionals

Introduction: The Allure of a Strained Ring in Medicinal Chemistry

The cyclopropyl group, a seemingly simple three-membered carbocycle, has become a linchpin in modern medicinal chemistry. When appended to a pharmacologically significant scaffold like pyrimidine, it imparts a unique combination of steric and electronic properties that can profoundly influence a molecule's reactivity, metabolic stability, and biological activity.[1][2] This guide provides an in-depth exploration of the fundamental reactivity of the cyclopropylpyrimidine moiety, offering researchers and drug development professionals a framework for understanding and manipulating this versatile chemical entity.

The inherent ring strain of the cyclopropyl group (approximately 27 kcal/mol) results in C-C bonds with significant p-character, allowing the ring to behave as a weak π-electron donor through hyperconjugation. This electronic feature subtly modulates the intrinsically electron-deficient nature of the pyrimidine ring. Concurrently, the rigid, three-dimensional structure of the cyclopropyl group offers a powerful tool for conformational constraint, aiding in the optimization of ligand-receptor interactions.[3] This guide will dissect the synthesis of these moieties, their behavior in key chemical transformations, and the underlying principles that govern their reactivity.

Strategic Synthesis of Cyclopropylpyrimidines

The construction of the cyclopropylpyrimidine core is most efficiently achieved by installing the cyclopropyl group onto a pre-existing, functionalized pyrimidine ring. Palladium-catalyzed cross-coupling reactions are the premier methods for this transformation, offering high yields and broad functional group tolerance.[4][5]

Palladium-Catalyzed Cross-Coupling: The Workhorse Reaction

The Suzuki-Miyaura coupling is the most prevalent method, utilizing the reaction of a halopyrimidine with cyclopropylboronic acid. The typical starting material is the commercially available and inexpensive 2,4-dichloropyrimidine.

Causality Behind Experimental Choices:

-

Regioselectivity: The reaction overwhelmingly proceeds at the C4 position of 2,4-dichloropyrimidine.[4][6] This is because the C4 position is more electron-deficient than the C2 position, a consequence of being para to one ring nitrogen and ortho to the other, which leads to a more stabilized Meisenheimer-like intermediate during the catalytic cycle.[7]

-

Catalyst System: A Pd(0) source, such as Pd(PPh₃)₄, is essential. The bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[6][8]

-

Base and Solvent: An aqueous base (e.g., K₂CO₃, Na₂CO₃) is required to activate the boronic acid for transmetalation. A mixed solvent system, such as 1,4-dioxane and water, is often used to solubilize both the organic and inorganic reagents.[6][8] Microwave irradiation can dramatically shorten reaction times.[6]

The workflow for a typical Suzuki coupling to generate a key intermediate is illustrated below.

Caption: General workflow for Suzuki-Miyaura coupling.

Negishi coupling, using a cyclopropylzinc reagent, offers an alternative, often with high reactivity, but requires more stringent anhydrous conditions due to the moisture sensitivity of the organozinc species.[9][10]

Experimental Protocol: Synthesis of 2-Chloro-4-cyclopropylpyrimidine

This protocol is a representative procedure adapted from established methods for Suzuki coupling on dichloropyrimidines.[6][8]

-

Vessel Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 eq, e.g., 745 mg, 5.0 mmol), cyclopropylboronic acid (1.2 eq, 515 mg, 6.0 mmol), and potassium carbonate (K₂CO₃) (3.0 eq, 2.07 g, 15.0 mmol).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 eq, 58 mg, 0.05 mmol).

-

Solvent Addition: Add 1,4-dioxane (6 mL) and deionized water (3 mL).

-

Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 110 °C for 20 minutes.

-

Monitoring: After cooling, check the reaction progress by TLC or LC-MS to confirm consumption of the starting material.

-

Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the product.

| Reactant/Reagent | Mol. Wt. | Equiv. | Amount |

| 2,4-Dichloropyrimidine | 148.97 | 1.0 | 745 mg |

| Cyclopropylboronic Acid | 85.90 | 1.2 | 515 mg |

| K₂CO₃ | 138.21 | 3.0 | 2.07 g |

| Pd(PPh₃)₄ | 1155.56 | 0.01 | 58 mg |

| Expected Product | 154.59 | - | ~70-85% Yield |

| Table 1: Representative stoichiometry for Suzuki-Miyaura synthesis of 2-chloro-4-cyclopropylpyrimidine. Yields are typical for this class of reaction.[6][8] |

Reactivity of the Pyrimidine Ring: A Tale of Two Positions

The reactivity of the cyclopropylpyrimidine core is dominated by the electron-deficient nature of the pyrimidine ring, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). Electrophilic Aromatic Substitution (EAS), in contrast, is exceptionally difficult.

Nucleophilic Aromatic Substitution (SNAr)

This is the most important reaction for the elaboration and diversification of the cyclopropylpyrimidine scaffold. In a 2-chloro-4-cyclopropylpyrimidine system, the remaining chlorine at the C2 position is the primary site for substitution.

Causality Behind Experimental Choices:

-

Nucleophile: A wide range of nucleophiles can be employed, with amines being particularly common in drug discovery for the synthesis of kinase inhibitors.[11][12] The nucleophilicity of the amine is a key factor; anilines are common, but aliphatic amines are generally more reactive.[13][14]

-

Solvent and Temperature: Protic solvents like n-butanol or isopropanol are often used at elevated temperatures (e.g., 100-140 °C) to drive the reaction to completion.[11]

-